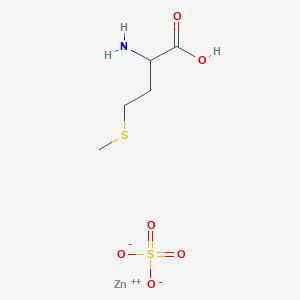
zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate, also known as zinc methionine sulfate, is a compound that consists of the elements zinc, methionine, and sulfate. This compound is commonly used as a nutritional supplement in animal feed to provide a bioavailable source of zinc. It supports various physiological processes in animals, including growth, reproduction, and immune function .
Métodos De Preparación
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate is synthesized by reacting zinc sulfate and DL-methionine in pure water with equal concentration (mol/L). The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods involve similar processes but on a larger scale, ensuring high purity and consistency of the final product.
Análisis De Reacciones Químicas
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving zinc and methionine.
Biology: The compound is studied for its role in supporting physiological processes in animals, including enzyme function and immune response.
Medicine: Research explores its potential benefits in human health, particularly in zinc supplementation and its effects on growth and immune function.
Industry: It is used in animal feed to improve the nutritional quality and health of livestock
Mecanismo De Acción
The mechanism of action of zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate involves its role as a source of zinc, which is an essential trace element. Zinc acts as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase. It plays a crucial role in protein synthesis, cell division, and immune function .
Comparación Con Compuestos Similares
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate is unique due to its high bioavailability and reduced risk of toxicity compared to other zinc supplements. Similar compounds include:
Zinc sulfate: A common zinc supplement but with lower bioavailability.
Zinc gluconate: Another zinc supplement with moderate bioavailability.
Zinc acetate: Known for its use in lozenges for treating the common cold. This compound stands out due to its superior absorption and effectiveness in supporting physiological functions
Propiedades
Número CAS |
80780-38-7 |
|---|---|
Fórmula molecular |
C5H14NO6S2Zn+ |
Peso molecular |
313.7 g/mol |
Nombre IUPAC |
2-amino-4-methylsulfanylbutanoic acid;hydron;sulfuric acid;zinc |
InChI |
InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/p+1 |
Clave InChI |
OGEJTFLDUCUYKI-UHFFFAOYSA-O |
SMILES |
CSCCC(C(=O)O)N.[O-]S(=O)(=O)[O-].[Zn+2] |
SMILES canónico |
[H+].CSCCC(C(=O)O)N.OS(=O)(=O)O.[Zn] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


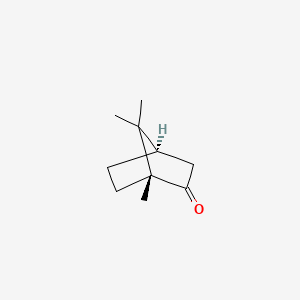
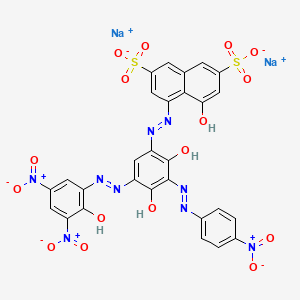
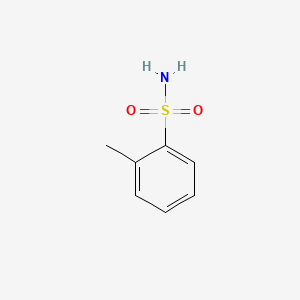
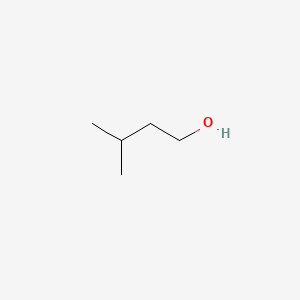

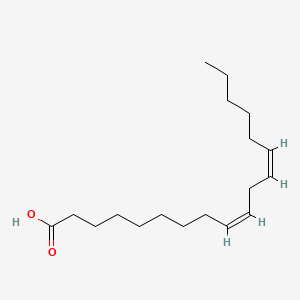
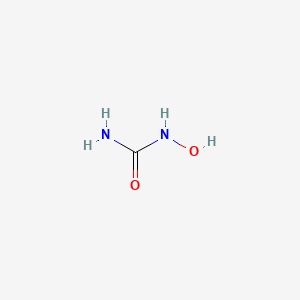


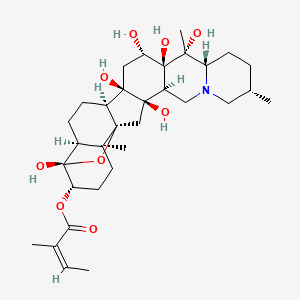
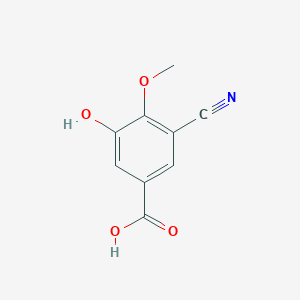


![2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3430227.png)
